"physical and chemical properties of Dimethyl 2,2-dimethylpentanedioate"
"physical and chemical properties of Dimethyl 2,2-dimethylpentanedioate"
This guide provides a comprehensive technical analysis of Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate), a specialized diester intermediate valued for its unique steric properties in organic synthesis and medicinal chemistry.
Steric Control in Diester Scaffolds: Synthesis, Properties, and Applications
Executive Summary
Dimethyl 2,2-dimethylpentanedioate (CAS: 13051-32-6) is the dimethyl ester of 2,2-dimethylglutaric acid. Unlike unsubstituted glutarates, this molecule possesses a gem-dimethyl group at the
For researchers in drug development, this compound serves as a critical building block for introducing metabolically stable quaternary carbon centers into pharmaceutical intermediates, protecting adjacent ester/amide bonds from enzymatic hydrolysis through steric hindrance.
Chemical Identity & Physical Characterization
The following data aggregates experimental and predicted values for CAS 13051-32-6.
Identity Datasheet
| Parameter | Detail |
| IUPAC Name | Dimethyl 2,2-dimethylpentanedioate |
| Common Synonyms | Dimethyl 2,2-dimethylglutarate; 2,2-Dimethylglutaric acid dimethyl ester |
| CAS Number | 13051-32-6 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| SMILES | COC(=O)CCC(C)(C)C(=O)OC |
Physical Properties
| Property | Value | Condition/Note |
| Appearance | Colorless, transparent liquid | Standard Temperature & Pressure |
| Boiling Point | 117–119 °C | @ 20 Torr (Vacuum) [1] |
| Boiling Point (Atm) | ~230–240 °C | Extrapolated from parent acid BP (300°C) |
| Density | 1.022 ± 0.06 g/cm³ | Predicted [2] |
| Refractive Index | 1.433 | Predicted |
| Solubility | Immiscible in water; Soluble in MeOH, EtOH, Et₂O, CHCl₃ | Lipophilic diester |
| Flash Point | >100 °C | Estimated (Closed Cup) |
Synthesis & Production Protocols
The synthesis of Dimethyl 2,2-dimethylpentanedioate is typically achieved through the Fischer esterification of the parent acid, 2,2-dimethylglutaric acid (CAS 681-57-2). Due to the steric bulk at the C2 position, the reaction kinetics differ for the two carboxylic acid groups.
Protocol: Acid-Catalyzed Esterification
Note: This protocol utilizes a Dean-Stark trap to drive equilibrium by water removal.
Reagents:
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Methanol (Excess, 10.0 eq)
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Sulfuric Acid (Catalytic, 0.05 eq) or p-Toluenesulfonic acid (pTSA)
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Solvent: Toluene or Benzene (for azeotropic water removal)
Step-by-Step Methodology:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
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Charging: Add 2,2-dimethylglutaric acid and toluene to the flask. Add Methanol and the acid catalyst.
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Reflux: Heat the mixture to vigorous reflux. The reaction drives the formation of the diester while water is azeotropically removed.
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Critical Insight: The C5-carboxyl group esterifies rapidly. The C1-carboxyl (adjacent to the gem-dimethyl group) reacts slower due to steric hindrance. Extended reflux (12–24 hours) is often required to ensure quantitative conversion of the bulky C1 site.
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Workup: Cool the reaction mixture. Wash with saturated NaHCO₃ (to neutralize catalyst and remove unreacted acid) followed by brine.
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Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
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Distillation: Purify the crude oil via vacuum distillation (Target fraction: ~118°C at 20 Torr) to obtain the pure diester.
Synthesis Pathway Diagram
Figure 1: Stepwise esterification showing kinetic differentiation between the C5 and sterically hindered C1 carboxyl groups.
Chemical Reactivity & The Gem-Dimethyl Effect
The defining feature of this molecule is the Gem-Dimethyl Effect (Thorpe-Ingold Effect). The two methyl groups on C2 compress the internal bond angle (
Hydrolysis Kinetics (Steric Shielding)
In biological or synthetic hydrolysis conditions, the two ester groups behave differently:
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C5-Ester (Distal): Hydrolyzes at a rate comparable to standard aliphatic esters (e.g., dimethyl glutarate).
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C1-Ester (Proximal): The adjacent quaternary center creates a "neopentyl-like" steric shield. This ester is highly resistant to nucleophilic attack by water or enzymes (esterases).
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Application: This allows for the selective hydrolysis of the C5 ester to generate 2,2-dimethylglutaric acid 1-monomethyl ester , a valuable "half-ester" intermediate.
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Cyclization Favorability
The gem-dimethyl effect reduces the entropy of the open chain, making cyclization reactions (e.g., to form anhydrides or imides) thermodynamically and kinetically more favorable than in unsubstituted analogs.
Reactivity Flowchart
Figure 2: Divergent reactivity pathways driven by steric environment.
Applications in R&D
Drug Development: Metabolic Stability
In medicinal chemistry, replacing a methylene (-CH₂-) group with a gem-dimethyl (-C(CH₃)₂-) group is a strategic modification.
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Metabolic Blocking: The steric bulk prevents proteases and esterases from accessing the carbonyl carbon. If a drug candidate containing a glutarate linkage is metabolized too quickly, substituting with the 2,2-dimethyl analog often significantly increases half-life (
) [3]. -
Conformational Locking: The gem-dimethyl group restricts bond rotation, potentially locking the molecule into a bioactive conformation that binds more tightly to a target receptor.
Polymer Synthesis
As a monomer, Dimethyl 2,2-dimethylpentanedioate is used to synthesize polyesters with modified glass transition temperatures (
Safety & Handling
While specific toxicological data for the dimethyl ester is limited compared to the parent acid, standard diester safety protocols apply.
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Hazards: Mild skin and eye irritant. Combustible liquid.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption and slow hydrolysis.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of vapors.
References
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ChemSrc. (2025). 2,2-Dimethylpentanedioic acid and derivatives: Physical Properties. Available at: [Link]
